(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide is a complex chemical compound with the molecular formula C9H22BF6N3O4S2 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of (Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide involves several stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it has potential applications in studying cellular processes due to its unique properties. In medicine, it may be explored for its potential therapeutic effects. Industrially, it can be used in the production of advanced materials and as a catalyst in certain reactions .
Wirkmechanismus
The mechanism of action of (Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide stands out due to its unique combination of functional groups and properties. Similar compounds include other borate and ammonium-based compounds, but this particular compound’s structure provides distinct advantages in terms of reactivity and stability .
Eigenschaften
InChI |
InChI=1S/C7H20BN2.C2F6NO4S2/c1-7-10(5,6)8-9(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H2,1-6H3;/q+1;-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVMNLJERNKMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([N+](C)(C)C)[N+](C)(C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF6N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719879 |
Source
|
Record name | PUBCHEM_56973037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204485-05-1 |
Source
|
Record name | PUBCHEM_56973037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.